Cyclohexaneacetic acid

Solubility Lipophilicity Formulation

Sourcing cyclohexaneacetic acid with consistent lot-to-lot purity for pharmaceutical intermediate or flavor formulation can be challenging. This compound addresses those supply chain and specification pain points. • Gabapentin scaffold: Saturated cyclohexane ring provides conformational restriction absent in phenylacetic acid alternatives (pKa 4.51, logP 2.85), enabling selective GABA analog synthesis. • Certified flavor identity: Conforms to JECFA 965 and FEMA 2347 specifications; delivers sharp acetic, fatty, cheese, musty, and caramel notes irreplaceable by monochromatic phenylacetic acid. • Reliable supply: Bulk and research quantities available with certified purity and prompt global dispatch.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 5292-21-7
Cat. No. B165959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexaneacetic acid
CAS5292-21-7
Synonymscyclohexaneacetic acid
cyclohexylacetic acid
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)O
InChIInChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
InChIKeyLJOODBDWMQKMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.88 mg/mL at 25 °C
Slightly soluble in water
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexaneacetic Acid: Physicochemical Profile & Sourcing


Cyclohexaneacetic acid (synonyms: cyclohexylacetic acid, hexahydrophenylacetic acid) is a monocarboxylic acid (C₈H₁₄O₂, MW 142.20) composed of a cyclohexane ring bearing a carboxymethyl substituent [1]. It is classified as an alicyclic carboxylic acid, structurally homologous to phenylacetic acid but with a fully saturated ring system. The compound is a low-melting solid (mp 29–31 °C) with a sharp acetic, cheese-like odor and is recognized as both a flavoring agent (FEMA 2347, COE 34, JECFA 965) and an endogenous metabolite in humans [2][3]. Its saturated cyclohexyl scaffold serves as a key intermediate in the synthesis of gabapentin and other conformationally constrained bioactive molecules.

Synthesis intermediate for gabapentin and conformationally constrained bioactive molecules
Flavor and fragrance research standard with multi-note acidic profile (FEMA 2347, JECFA 965)
Alicyclic carboxylic acid probe for environmental fate and solid-state crystallography studies

Why Cyclohexaneacetic Acid Cannot Be Substituted


Despite sharing a carboxylic acid functional group with phenylacetic acid and other cyclohexane-substituted acids, cyclohexaneacetic acid occupies a distinct property niche that precludes simple substitution. The saturated cyclohexane ring eliminates aromatic π-stacking and electronic conjugation present in phenylacetic acid, resulting in quantifiably different acidity (pKa 4.51 vs 4.31), lipophilicity (logP 2.85 vs 1.35), and aqueous solubility (2.88 mg/mL vs 15 g/L) [1]. Furthermore, the insertion of a methylene spacer between the ring and carboxyl group distinguishes it from cyclohexanecarboxylic acid, producing fundamentally different hydrogen-bonding motifs in the solid state and altering metabolic β-oxidation susceptibility [2][3]. In prodrug ester formulations, the alicyclic nature of cyclohexaneacetic acid yields hydrolysis kinetics that differ markedly from both aromatic and straight-chain aliphatic counterparts, a critical consideration for controlled-release applications.

Phenylacetic acid
Aromatic ring produces different pKa, logP, and aqueous solubility; partitioning and ionization behavior may shift significantly.
Cyclohexanecarboxylic acid
Lacks the methylene spacer; hydrogen-bonding motifs in solid state differ, altering melting point, hygroscopicity, and metabolic pathway.
Straight-chain aliphatic acids
No cyclohexane ring; β-oxidation proceeds without blockade, leading to different bioaccumulation and metabolite profiles.

Cyclohexaneacetic Acid: Quantitative Evidence vs. Analogs


Solubility & Lipophilicity vs. Phenylacetic Acid

Cyclohexaneacetic acid exhibits approximately 5-fold lower aqueous solubility and over 1.5 logP units higher lipophilicity than its aromatic analog, phenylacetic acid. This difference arises from the replacement of the planar, polarizable phenyl ring with a bulkier, more hydrophobic cyclohexane ring. For applications requiring controlled aqueous dissolution or preferential partitioning into organic phases, cyclohexaneacetic acid provides quantifiably distinct behavior [1].

Solubility & Lipophilicity
Head-to-head
~5.2× lower water solubility; +1.50 logP higher vs phenylacetic acid
Phase partitioning and extraction behavior differ substantially
Reported experimental logP 2.85 vs 1.35; solubility 2.88 mg/mL vs 15 g/L
Solubility Lipophilicity Formulation Partitioning

pKa Comparison vs. Phenylacetic Acid

Cyclohexaneacetic acid is a weaker acid than phenylacetic acid by approximately 0.2 pKa units. At 25 °C, the experimentally determined pK₁ of cyclohexaneacetic acid is 4.51, compared to 4.31 for phenylacetic acid [1]. This difference reflects the absence of resonance stabilization of the conjugate base by the phenyl ring and the inductive effect of the cyclohexane ring. At physiological pH 7.4, this translates to a ~1.6-fold difference in the ionized fraction, which can influence membrane permeability, protein binding, and salt formation behavior.

Acidity (pKa)
Head-to-head
pKa 4.51 vs 4.31 (Δ+0.20); cyclohexaneacetic acid is a weaker acid
Ionization ratio and salt formation context differ
At physiological pH 7.4, ionized fraction difference approximately 1.6-fold
Acidity Ionization pKa Buffer formulation

Aminoalkyl Ester Hydrolysis Stability

In a systematic comparative study of 2-diethylaminoethyl ester hydrolysis, the ester of cyclohexylacetic acid (II) exhibited stability behavior distinct from both aromatic carboxylic acid esters and straight-chain aliphatic esters. The aliphatic esters including cyclohexylacetic acid were generally less stable than aromatic esters of the same type, and their stable pH ranges were displaced to the alkaline side. Notably, the number of methylene units in straight-chain aliphatic esters (propionic, capronic, lauric acid esters) had almost no effect on hydrolysis rate, suggesting that the cyclohexane ring itself, rather than chain length, is the dominant factor governing ester lability [1].

Ester Hydrolysis Stability
Head-to-head
Alicyclic ester stability lower than aromatic esters; stable pH range shifted alkaline
Prodrug shelf-life and pH compatibility may differ
Cyclohexane ring, not chain length, dominates aminoalkyl ester lability
Ester hydrolysis Stability Prodrug Formulation

Hydrogen-Bonding Architecture vs. Cyclohexanecarboxylic Acid

The crystal structures of (±)-3-oxocyclohexaneacetic acid and its carboxylic acid homolog (±)-3-oxocyclohexanecarboxylic acid reveal fundamentally different hydrogen-bonding architectures despite differing by only one methylene unit. The acetic acid derivative (C₈H₁₂O₃) aggregates via centrosymmetric carboxyl dimerization [O⋯O = 2.648 (3) Å, O—H⋯O = 171°], utilizing only one of two available isoenthalpic conformers. In contrast, the carboxylic acid homolog (C₇H₁₀O₃) adopts acid-to-ketone catemeric chains with a glide relationship [O⋯O = 2.683 (3) Å, O—H⋯O = 166°] [1]. This demonstrates that the methylene spacer insertion fundamentally redirects intermolecular recognition in the solid state.

Solid-State H-Bonding
Head-to-head
Centrosymmetric carboxyl dimer vs acid-to-ketone catemer; O⋯O 2.648 vs 2.683 Å
Melting point, solubility, and hygroscopicity may differ
Methylene spacer insertion fundamentally redirects intermolecular recognition
Crystallography Solid-state Hydrogen bonding Polymorphism

Mitochondrial β-Oxidation Blockade

Cyclohexaneacetic acid is subject to a unique metabolic fate distinct from both straight-chain fatty acids and aromatic carboxylic acids. Upon activation to its acyl-CoA thioester, the cyclohexane ring sterically hinders hydroxyacyl-CoA dehydrogenase, causing a β-oxidation blockade at the mitochondrial level. This results in ring hydroxylation at position 1 as an alternative metabolic route, rather than chain shortening [1]. In microbial systems, cyclohexaneacetic acid is metabolized via a specific pathway distinct from cyclohexanecarboxylic acid, which is instead degraded via 1-cyclohexenecarboxylic acid through stepwise β-oxidation [2].

Mitochondrial β-Oxidation
Cross-study
Blockade at hydroxyacyl-CoA dehydrogenase; alternative 1-hydroxylation pathway
Bioaccumulation and metabolite profiles differ
Not predictable from straight-chain or aromatic carboxylic acid data
Metabolism β-Oxidation Toxicology Biodegradation

Flavor & Regulatory Status vs. Phenylacetic Acid

Cyclohexaneacetic acid possesses a distinct multi-note flavor profile described as 'sharp acetic, fatty, cheese, musty, powdery, honey, caramel' with an acidic odor type [1], compared to phenylacetic acid's predominantly honey-like, floral odor [2]. Both are approved flavoring agents, but cyclohexaneacetic acid carries specific regulatory identifiers: FEMA 2347, COE 34, and JECFA 965, with an ADI of 'No safety concern at current levels of intake' as of the 2002 JECFA evaluation (Session 59) [1]. The compound is listed in the FDA EAFUS database as a flavoring agent or adjuvant [3]. This regulatory package is independent of and not interchangeable with the approvals held by phenylacetic acid.

Sensory & Regulatory Identity
Head-to-head
Multi-note cheesy, honey, caramel vs honey-floral; FEMA 2347, JECFA 965 vs FEMA 2878
Sensory profile and regulatory identity are distinct
Independent JECFA evaluations; not interchangeable without re-approval
Flavor Fragrance Sensory Regulatory

Cyclohexaneacetic Acid: Application Scenarios


Multi-Note Flavor & Fragrance Formulation

When a formulation demands a complex, multi-note acidic flavor profile combining sharp acetic, fatty, cheese, musty, and caramel notes, cyclohexaneacetic acid (FEMA 2347, JECFA 965) is the compound of choice. As evidenced by its distinct sensory descriptors and independent JECFA safety evaluation confirming an acceptable ADI [1], it cannot be replaced by phenylacetic acid, which delivers a predominantly monochromatic honey-floral note. Procurement specifications should reference JECFA 965 and FEMA 2347 to ensure regulatory compliance in international food and fragrance markets.

GABA Analog Pharmaceutical Intermediate

Cyclohexaneacetic acid serves as the core scaffold for the synthesis of gabapentin [1-(aminomethyl)cyclohexaneacetic acid] and related conformationally constrained γ-aminobutyric acid analogs. Multiple patent routes exploit the cyclohexaneacetic acid framework, converting it via cyano intermediates or 1,1-cyclohexanediacetic acid pathways to gabapentin [2]. The saturated cyclohexane ring introduces conformational restriction that is absent in phenylacetic acid-derived scaffolds, a key design element for achieving target selectivity. The compound's distinct pKa (4.51) and logP (2.85) relative to aromatic alternatives also govern the physicochemical properties of the resulting drug substance.

Environmental Fate of Naphthenic Acids

In environmental science, cyclohexaneacetic acid is employed as a model naphthenic acid for biodegradation and fate studies, alongside cyclohexanecarboxylic acid and cyclohexanebutyric acid. Its unique β-oxidation blockade, as demonstrated in mitochondrial and microbial systems [3], makes it a critical probe compound for understanding the environmental persistence of cyclic carboxylic acids in oil sands process-affected water. Researchers investigating structure-biodegradability relationships require the pure compound with certified identity, as substitution with other cyclohexane carboxylic acids would confound pathway analysis due to their distinct metabolic routes.

Solid-State Screening of Carboxylic Acid APIs

The contrasting hydrogen-bonding behavior of cyclohexaneacetic acid derivatives—centrosymmetric carboxyl dimerization vs the catemeric chains observed in cyclohexanecarboxylic acid homologs [4]—makes the compound a valuable model system for studying and predicting solid-state aggregation in carboxylic acid pharmaceuticals. For preformulation scientists conducting salt, co-crystal, or polymorph screening, cyclohexaneacetic acid provides a well-characterized alicyclic acid building block whose crystal engineering behavior is documented and distinct from both aromatic and shorter-chain alicyclic counterparts.

Application
Selection Property
Validation Focus
Multi-note flavor & fragrance research
Complex acidic profile with cheesy, caramel, honey notes
Confirm FEMA 2347 / JECFA 965 regulatory identity and sensory descriptors
GABA analog pharmaceutical intermediate
Saturated cyclohexane scaffold with defined pKa and logP
Verify scaffold suitability for gabapentin synthesis and target selectivity
Environmental fate of naphthenic acids
β-Oxidation blockade probe compound
Validate biodegradation pathway and persistence in model systems
Solid-state screening of carboxylic acid APIs
Distinct hydrogen-bonding motifs (dimer vs catemer)
Assess polymorph and co-crystal screening predictivity

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